molecular formula C18H18Cl2N2O4S B6542738 2,5-dichloro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide CAS No. 1060255-10-8

2,5-dichloro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide

Cat. No.: B6542738
CAS No.: 1060255-10-8
M. Wt: 429.3 g/mol
InChI Key: UWQIJBFMOBJAMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dichloro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide is a sulfonamide derivative featuring a dichlorinated benzene ring, a morpholine-containing side chain, and a sulfonamide linkage. The morpholine group may enhance solubility and bioavailability, while the sulfonamide backbone is a common pharmacophore in drugs targeting carbonic anhydrases or inflammatory pathways .

Properties

IUPAC Name

2,5-dichloro-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O4S/c19-14-3-6-16(20)17(12-14)27(24,25)21-15-4-1-13(2-5-15)11-18(23)22-7-9-26-10-8-22/h1-6,12,21H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWQIJBFMOBJAMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the sulfonamide group: This can be achieved by reacting 2,5-dichlorobenzenesulfonyl chloride with an appropriate amine under basic conditions.

    Introduction of the morpholinyl group: This step involves the reaction of the intermediate product with morpholine in the presence of a suitable catalyst.

    Final coupling: The final step involves coupling the intermediate with 4-(2-oxoethyl)phenylamine under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Substitution reactions: The dichloro groups can participate in nucleophilic substitution reactions.

    Oxidation and reduction reactions: The compound can undergo oxidation and reduction under specific conditions, altering its functional groups.

    Coupling reactions: The sulfonamide group can participate in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.

Scientific Research Applications

2,5-dichloro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit certain enzymes, while the morpholinyl group can enhance its binding affinity to biological targets. The compound’s dichloro groups may also contribute to its reactivity and interaction with cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonamide or Urea Cores

The compound shares structural motifs with several urea and sulfonamide derivatives reported in recent literature. For instance:

  • 1-(4-(4-((4-(2-(2-(5-(Benzyloxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(3-chlorophenyl)urea (2b) : This urea derivative includes a piperazine-thiazole scaffold and a chlorophenyl group. While it lacks a sulfonamide group, its chlorinated aromatic ring and heterocyclic substituents suggest comparable electronic properties. Its higher melting point (188–190 °C) compared to morpholine-containing analogues may reflect reduced solubility due to the rigid piperazine-thiazole system .
  • 4-Chloro-N-[4-[[6-(3-methyl-1-pyrazolyl)-3-pyridazinyl]amino]phenyl]benzenesulfonamide (SY397903): This sulfonamide features a pyridazine-pyrazole hybrid substituent.

Morpholine-Containing Analogues

Compounds with morpholine substituents exhibit distinct physicochemical and biological behaviors:

  • 4-{[(Morpholinosulfonyl)methyl]sulfonyl}morpholine: This bis-morpholine sulfonamide lacks aromatic chlorination but highlights the role of sulfonyl groups in enhancing metabolic stability. Its polar nature may correlate with higher aqueous solubility compared to the dichlorinated target compound .
  • 4-Chloro-6-{5-[(2-morpholin-4-ylethyl)amino]-1,2-benzisoxazol-3-yl}benzene-1,3-diol: This chlorinated benzisoxazole-morpholine hybrid demonstrates how morpholine’s electron-rich nitrogen can modulate receptor binding. Its phenolic hydroxyl groups may confer antioxidant activity, a feature absent in the target sulfonamide .

Key Comparative Data

Compound Name Core Structure Substituents Melting Point (°C) Molecular Weight (g/mol) Notable Properties
Target Compound Sulfonamide 2,5-Dichlorobenzene, morpholinyl-ethyl Not Reported ~470–480 High lipophilicity, potential kinase inhibition
1-(3-Chlorophenyl)urea (2b) Urea Piperazine-thiazole, chlorophenyl 188–190 ~710 Low solubility, rigid backbone
SY397903 Sulfonamide Pyridazine-pyrazole Not Reported ~465 Moderate MW, heteroaromatic scaffold
4-{[(Morpholinosulfonyl)methyl]sulfonyl}morpholine Sulfonamide Bis-morpholine Not Reported ~320 High polarity, metabolic stability

Research Findings and Functional Insights

  • Solubility and Bioavailability : The morpholinyl-ethyl group in the target compound likely improves aqueous solubility compared to purely aromatic analogues like 2b. However, the dichlorinated benzene ring may counterbalance this by increasing lipophilicity, as seen in chlorinated sulfonamides such as SY397903 .
  • Receptor Binding : Sulfonamides with electron-withdrawing groups (e.g., chlorine) often exhibit enhanced binding to enzymes like carbonic anhydrase. The target compound’s dichloro substitution may mimic the activity of 5-CA-2-HM-MCBX, a hydroxymethyl benzoic acid derivative with demonstrated enzyme interaction .
  • Synthetic Challenges : The incorporation of the morpholinyl-ethyl group requires precise coupling reactions, analogous to methods used for piperazine-thiazole hybrids in compound 2b .

Biological Activity

The compound 2,5-dichloro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide , often referred to in the literature as a sulfonamide derivative, has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of 2,5-dichloro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide is characterized by the presence of a sulfonamide group, which is known for its diverse pharmacological effects. The molecular formula is C15_{15}H16_{16}Cl2_{2}N2_{2}O3_{3}S, with a molecular weight of approximately 381.27 g/mol.

Pharmacological Effects

Research indicates that compounds containing the sulfonamide moiety exhibit various biological activities, including antibacterial, antifungal, and anti-inflammatory properties. Specifically, 2,5-dichloro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide has been studied for its potential effects on cardiovascular health.

Case Study: Cardiovascular Effects

A study investigated the effects of several benzene sulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. The results indicated that certain derivatives could significantly decrease coronary resistance compared to control conditions. Notably, 4-(2-aminoethyl)-benzenesulfonamide showed a marked decrease in perfusion pressure, suggesting potential therapeutic applications in cardiovascular diseases .

The proposed mechanism of action for this compound involves interaction with calcium channels, which are crucial in regulating vascular tone and heart function. Docking studies have suggested that the compound may inhibit calcium channel activity, thereby affecting cardiac contractility and vascular resistance .

Table 1: Biological Activity of Sulfonamide Derivatives

Compound NameEffect on Perfusion PressureEffect on Coronary Resistance
2,5-dichloro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamideModerate decreaseModerate decrease
4-(2-aminoethyl)-benzenesulfonamideSignificant decreaseSignificant decrease
2-hydrazinocarbonyl-benzenesulfonamideMinimal effectMinimal effect

Table 2: Pharmacokinetic Parameters

ParameterValue (4-(2-aminoethyl)-benzenesulfonamide)
AbsorptionHigh
DistributionWide distribution in tissues
MetabolismHepatic metabolism
Elimination Half-LifeApproximately 6 hours

Recent Studies

Recent studies have highlighted the importance of sulfonamides in modulating cardiovascular functions. For instance, a theoretical-experimental approach demonstrated that derivatives could act as calcium channel antagonists . Furthermore, pharmacokinetic evaluations using computational models indicate favorable absorption and distribution profiles for these compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.